history and discovery of 2,4,6-trimethyliodobenzene
history and discovery of 2,4,6-trimethyliodobenzene
An In-depth Technical Guide to the History, Synthesis, and Application of 2,4,6-Trimethyliodobenzene
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trimethyliodobenzene (commonly known as iodomesitylene), a pivotal reagent in modern organic synthesis. We delve into the historical context of its development, beginning with the discovery of its parent hydrocarbon, mesitylene, and tracing the evolution of its synthesis. The core of this document is a detailed examination of the principles and practices of its preparation via electrophilic aromatic iodination, including a classic, field-proven experimental protocol. Causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers with a deeper understanding of the methodology. Furthermore, we present a consolidated summary of its physicochemical and spectroscopic properties and explore its critical applications as a sterically hindered aryl iodide, particularly as a precursor to hypervalent iodine reagents and as a substrate in cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.
Introduction and Nomenclature
2,4,6-Trimethyliodobenzene is a halogenated aromatic hydrocarbon featuring an iodine atom flanked by two methyl groups on a benzene ring, with a third methyl group in the para position. This substitution pattern (2-iodo-1,3,5-trimethylbenzene) confers significant steric hindrance around the carbon-iodine bond, a feature that defines its reactivity and utility in synthesis.[1] Its symmetrical nature and the electron-donating effect of the three methyl groups make the aromatic ring highly activated towards electrophilic substitution, yet the steric bulk influences subsequent reactions at the iodine center.
The compound is most commonly referred to by its trivial name, iodomesitylene , derived from its parent hydrocarbon, mesitylene (1,3,5-trimethylbenzene).
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IUPAC Name: 2-Iodo-1,3,5-trimethylbenzene[2]
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Synonyms: Iodomesitylene, 2,4,6-Trimethylphenyl iodide, Mesityl iodide[3]
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CAS Number: 4028-63-1[4]
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Molecular Formula: C₉H₁₁I[4]
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Molecular Weight: 246.09 g/mol [4]
Historical Context and Discovery
The story of 2,4,6-trimethyliodobenzene begins not with its own discovery, but with that of its precursor, mesitylene.
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1837: The Discovery of Mesitylene: The Irish chemist Robert Kane first prepared 1,3,5-trimethylbenzene by heating acetone with concentrated sulfuric acid.[5] He named the new substance "mesitylene," believing it was a dehydrated form of "mesit" (an old name for acetone).[5] The symmetrical structure of this new hydrocarbon would later prove to be an ideal substrate for studying aromatic substitution reactions.
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Late 19th Century: The Dawn of Hypervalent Iodine Chemistry: The direct iodination of aromatic compounds was historically challenging due to the low electrophilicity of molecular iodine and the reversible nature of the reaction caused by the formation of hydrogen iodide (HI), a strong reducing agent.[1] The field of hypervalent iodine chemistry, which is now a major application area for iodomesitylene, was pioneered in 1886 by the German chemist Conrad Willgerodt, who first prepared (dichloroiodo)benzene.[6] This discovery opened the door to a new class of iodine compounds with unique oxidative properties.
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Mid-20th Century: The Emergence of Iodomesitylene: While earlier preparations may have existed, the systematic study and application of 2,4,6-trimethyliodobenzene gained traction in the mid-20th century.[3] A 1954 thesis, for instance, details a method for its preparation via the direct iodination of mesitylene with iodine monochloride in glacial acetic acid.[7] The development of robust methods using oxidizing agents like nitric acid to drive the reaction forward made iodomesitylene readily accessible.[8] Its unique steric properties made it an immediate compound of interest for physical organic chemists and, later, for synthetic chemists developing sterically demanding ligands and precursors for hypervalent iodine reagents.[3][9]
Synthesis of 2,4,6-Trimethyliodobenzene
The primary route to 2,4,6-trimethyliodobenzene is the direct electrophilic aromatic substitution of mesitylene.
Principle of Synthesis: Overcoming Iodine's Low Reactivity
Unlike chlorination and bromination, the direct reaction of molecular iodine (I₂) with most aromatic rings is thermodynamically unfavorable and slow. This is due to two factors:
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Low Electrophilicity: I₂ is not a powerful enough electrophile to attack the stable aromatic π-system.
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Reversibility: The reaction produces hydrogen iodide (HI), a strong reducing agent that can reduce the iodoarene product back to the starting arene.
To overcome these challenges, an oxidizing agent is required. The role of the oxidant (e.g., nitric acid, iodic acid, hydrogen peroxide) is to convert molecular iodine into a highly reactive, positively polarized iodine species, often conceptually represented as "I⁺".[8] In the presence of nitric acid, the active iodinating agent is believed to be protonated nitrosoiodide (NO₂I), which is a much more potent electrophile than I₂ alone.[10] The highly activated nature of the mesitylene ring, with its three electron-donating methyl groups, makes it particularly susceptible to attack by this electrophile, leading to a single, regioselective product due to the ring's symmetry.
The overall transformation is: (CH₃)₃C₆H₃ + ½ I₂ + [Oxidant] → (CH₃)₃C₆H₂I + H⁺ + [Reduced Oxidant]
Classical Experimental Protocol: Iodination using Iodine and Nitric Acid
This method is a robust and frequently used procedure on both laboratory and industrial scales due to the low cost of the reagents and the straightforward nature of the reaction.[8]
Disclaimer: This protocol involves the use of corrosive and oxidizing acids. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
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Mesitylene (1,3,5-trimethylbenzene)
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Iodine (I₂) crystals
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Concentrated Nitric Acid (HNO₃, ~70%)
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Glacial Acetic Acid (CH₃COOH)
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Sodium thiosulfate (Na₂S₂O₃)
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Sodium bicarbonate (NaHCO₃)
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
Step-by-Step Methodology:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mesitylene (12.0 g, 0.1 mol) and glacial acetic acid (50 mL). Stir the mixture to create a homogeneous solution.
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Reagent Addition: To the stirring solution, add pulverized iodine crystals (12.7 g, 0.05 mol). Stir for 5 minutes to form a deep purple suspension.
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Initiation and Oxidation: While stirring, carefully and slowly add concentrated nitric acid (6 mL, ~0.09 mol) dropwise to the mixture through the top of the condenser. Causality: The nitric acid acts as the crucial oxidizing agent, generating the electrophilic iodine species in situ. Acetic acid serves as a polar solvent that can dissolve the reactants and facilitate the ionic mechanism. The addition should be slow to control the initial exotherm and the evolution of nitrogen oxide gases.
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Reaction Progression: After the addition of nitric acid is complete, gently heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature with stirring for approximately 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine, resulting in a pale yellow or orange solution. Causality: Heating provides the necessary activation energy to drive the electrophilic substitution to completion.
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Quenching and Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 250 mL of cold water. An oily product, 2,4,6-trimethyliodobenzene, should separate.
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Neutralization: Transfer the mixture to a separatory funnel. To remove unreacted iodine, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise and shake until the organic layer is no longer purple/brown. Causality: Sodium thiosulfate reduces excess I₂ to colorless iodide ions (I⁻), simplifying purification.
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Acid Removal: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the acidic solution until gas evolution ceases. Causality: This step removes residual acetic and nitric acids.
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Extraction: Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers.
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Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.
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Purification: The crude product can be purified by vacuum distillation to afford 2,4,6-trimethyliodobenzene as a low-melting solid or pale yellow oil.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2,4,6-trimethyliodobenzene.
Physicochemical and Spectroscopic Properties
The identity and purity of 2,4,6-trimethyliodobenzene are confirmed through a combination of physical constant measurements and spectroscopic analysis.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 4028-63-1 | [4] |
| Molecular Formula | C₉H₁₁I | [4] |
| Molecular Weight | 246.09 g/mol | [4] |
| Appearance | Yellow crystalline low-melting solid or liquid | [3][11] |
| Melting Point | 28-32 °C | [3] |
| Boiling Point | ~250 °C (at 760 mmHg) | [12] |
| Density | ~1.51 g/cm³ | [12] |
| Solubility | Insoluble in water; soluble in common organic solvents | [3] |
| Sensitivity | Light sensitive; should be stored in a dark place | [3][11] |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous structural fingerprint for the molecule.
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR | δ ~6.9 ppm (s, 2H): The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet. δ ~2.4 ppm (s, 6H): The six protons of the two ortho-methyl groups are equivalent. δ ~2.2 ppm (s, 3H): The three protons of the para-methyl group appear as a distinct singlet.[13] |
| ¹³C NMR | δ ~143 ppm (Ar C-CH₃): Carbons bearing the ortho-methyl groups. δ ~138 ppm (Ar C-CH₃): Carbon bearing the para-methyl group. δ ~129 ppm (Ar C-H): Carbons bearing the aromatic protons. δ ~100 ppm (Ar C-I): The carbon attached to the iodine atom is significantly shielded. δ ~27 ppm (-CH₃): Ortho-methyl carbons. δ ~21 ppm (-CH₃): Para-methyl carbon.[13] |
| Mass Spec. | m/z = 246 (M⁺): Molecular ion peak corresponding to the molecular weight. m/z = 119: Fragment corresponding to the loss of the iodine atom, leaving the mesityl cation [(CH₃)₃C₆H₂]⁺.[14] |
| Infrared (IR) | Bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-H bending. The C-I stretch appears at a low frequency.[13] |
Key Applications in Modern Research
The unique structure of 2,4,6-trimethyliodobenzene—a reactive C-I bond protected by significant steric bulk—makes it an exceptionally useful building block in several areas of advanced organic synthesis.
Precursor to Hypervalent Iodine Reagents
One of the most important applications of iodomesitylene is its role as a starting material for sterically hindered hypervalent iodine(III) and iodine(V) reagents. The bulky mesityl group enhances the stability and modifies the reactivity of these oxidants. For example, oxidation of iodomesitylene yields iodomesitylene diacetate, a useful iodine(III) reagent.[15]
Causality: The steric hindrance provided by the ortho-methyl groups prevents intermolecular decomposition pathways that can plague less substituted iodoarenes, leading to more stable and manageable reagents.
Caption: Conversion to a hypervalent iodine(III) reagent.
Substrate in Cross-Coupling Reactions
2,4,6-Trimethyliodobenzene serves as an excellent substrate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Causality: The C-I bond is relatively weak and undergoes oxidative addition to low-valent metal catalysts (e.g., Pd(0)) readily. The bulky mesityl group can be crucial for controlling the outcome of the reaction, often promoting high yields and preventing side reactions by sterically directing the coupling process.
Ligand Synthesis
The corresponding amine, 2,4,6-trimethylaniline (mesidine), is readily prepared from mesitylene and is a cornerstone for synthesizing bulky ligands used in modern catalysis.[16] While not a direct application of iodomesitylene, the related chemistry highlights the importance of the mesityl scaffold in creating sterically demanding environments around a metal center, a principle that also governs the utility of iodomesitylene itself.
Conclusion
From its conceptual origins in the 19th-century discovery of mesitylene to its establishment as a versatile synthetic tool in the 20th century, 2,4,6-trimethyliodobenzene has a rich history intertwined with the development of organic chemistry. Its synthesis, primarily achieved through the oxidative iodination of mesitylene, is a classic example of electrophilic aromatic substitution that is both mechanistically insightful and practically robust. The compound's unique combination of a reactive C-I bond and significant steric hindrance has secured its role as an indispensable building block for creating advanced materials, stable hypervalent iodine oxidants, and complex molecular architectures. This guide has provided the historical, theoretical, and practical foundation for researchers to confidently incorporate this valuable reagent into their synthetic programs.
References
-
Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]
-
Scribd. (n.d.). Iodination | PDF | Nitric Acid | Chemistry. Retrieved from [Link]
-
MANAC Inc. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Chemia. Retrieved from [Link]
-
Wiley. (n.d.). 2-Iodomesitylene. SpectraBase. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing iodo-aromatic compounds.
-
Carl ROTH. (n.d.). 2-Iodomesitylene, 250 g, CAS No. 4028-63-1. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2,4,6-TRIMETHYLIODOBENZENE (2-IODOMESITYLENE). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanism of aromatic iodination by iodine and nitric acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). mesityl oxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubMed. (2015). Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Ludwig Gattermann. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected NMR chemical shifts for 1 H from TMS, 13 C from TMS. Retrieved from [Link]
-
University of Canterbury. (1954). The kinetics of the substitution of mesitylene and 1,3-dimethyl-5-tertiary butyl benzene with nitric acid, iodine monochloride and iodine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bromomesitylene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). iodoxybenzene. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]
-
Wiley Online Library. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
ResearchGate. (2020, March 9). 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene. Retrieved from [Link]
-
HEEDS. (n.d.). Late 1800s- First Synthetic Chemicals Created. Retrieved from [Link]
-
Hokkaido University. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethyliodobenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Iodomesitylene. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iodosobenzene. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Historical Introduction. In Hypervalent Iodine Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved from [Link]
-
Organic Syntheses. (n.d.). iodoxybenzene. Retrieved from [Link]
-
MANAC Inc. (2023, August 31). Iodyl compounds as oxidants and other applications. Chemia. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethyliodobenzene. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemistry of Polyvalent Iodine. Retrieved from [Link]
-
ResearchGate. (2025, November 3). Iodine in Organic Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hypoiodite reaction: mechanism of the reaction of mercury(II) oxide–iodine with olefins. Retrieved from [Link]
-
Google. (n.d.). Image of 2,4,6-Trimethyliodobenzene structure. Retrieved from [Link]
Sources
- 1. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 2. Iodomesitylene | C9H11I | CID 77647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2,4,6-Trimethyliodobenzene | 4028-63-1 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. Mesitylene - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 9. Chemistry of Polyvalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. 2,4,6-Trimethyliodobenzene | 4028-63-1 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. spectrabase.com [spectrabase.com]
- 14. 2,4,6-Trimethyliodobenzene [webbook.nist.gov]
- 15. Iodomesitylene Diacetate | 33035-41-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
